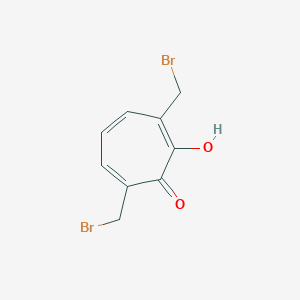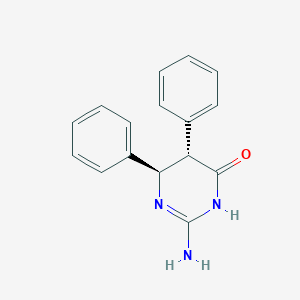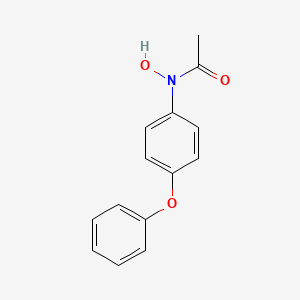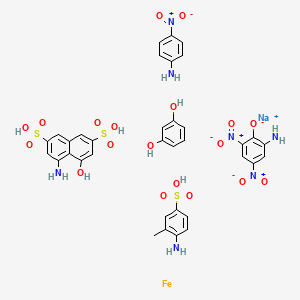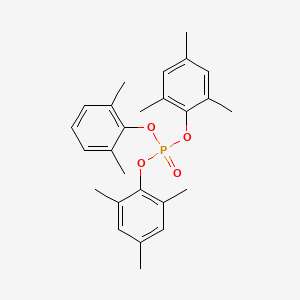
Di(2,4,6-trimethylphenyl) 2,6-dimethylphenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di(2,4,6-trimethylphenyl) 2,6-dimethylphenyl phosphate is an organophosphorus compound characterized by its unique structural arrangement. It contains two 2,4,6-trimethylphenyl groups and one 2,6-dimethylphenyl group bonded to a phosphate group. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di(2,4,6-trimethylphenyl) 2,6-dimethylphenyl phosphate typically involves the reaction of 2,4,6-trimethylphenol and 2,6-dimethylphenol with phosphorus oxychloride. The reaction is catalyzed by a suitable catalyst, such as pyridine, and is carried out under controlled temperature and pressure conditions . The resulting product is then purified through a series of washing and distillation steps to obtain the final compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The purification steps are also scaled up to handle larger quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
Di(2,4,6-trimethylphenyl) 2,6-dimethylphenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and phenols.
Reduction: Reduction reactions can convert the phosphate group to phosphine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various phosphates, phenols, and substituted aromatic compounds. These products can be further utilized in different applications, depending on their chemical properties .
Scientific Research Applications
Di(2,4,6-trimethylphenyl) 2,6-dimethylphenyl phosphate has several scientific research applications:
Mechanism of Action
The mechanism of action of Di(2,4,6-trimethylphenyl) 2,6-dimethylphenyl phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression . The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure plays a crucial role in its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tris(2,4,6-trimethylphenyl) phosphate
- Di(2,6-dimethylphenyl) phenyl phosphate
- 2,4,6-Trimethylphenylacetonitrile
Uniqueness
Di(2,4,6-trimethylphenyl) 2,6-dimethylphenyl phosphate is unique due to its specific combination of aromatic groups and phosphate functionality. This unique structure imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to achieve .
Properties
CAS No. |
73195-13-8 |
|---|---|
Molecular Formula |
C26H31O4P |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(2,6-dimethylphenyl) bis(2,4,6-trimethylphenyl) phosphate |
InChI |
InChI=1S/C26H31O4P/c1-16-12-20(5)25(21(6)13-16)29-31(27,28-24-18(3)10-9-11-19(24)4)30-26-22(7)14-17(2)15-23(26)8/h9-15H,1-8H3 |
InChI Key |
RXFNJSYEKXOEDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OP(=O)(OC2=C(C=C(C=C2C)C)C)OC3=C(C=C(C=C3C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


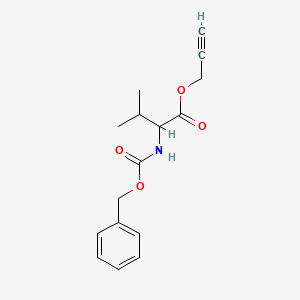


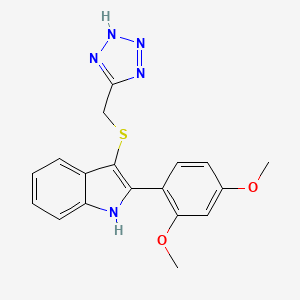

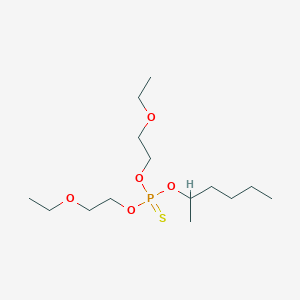
![8-(4-Methoxyphenyl)thieno[3,2-G]indolizine](/img/structure/B14466191.png)

